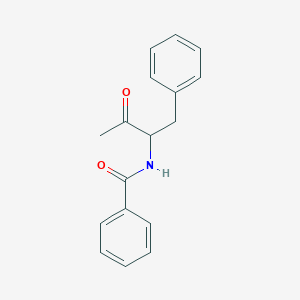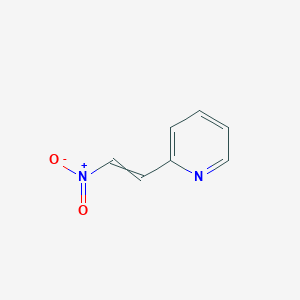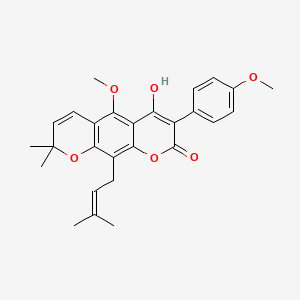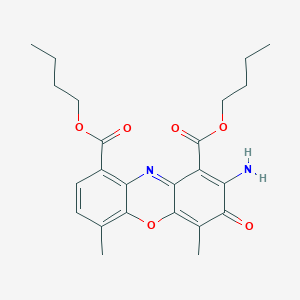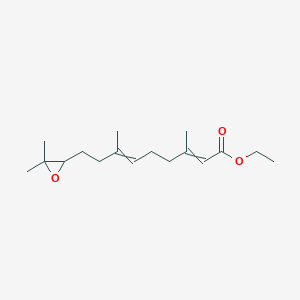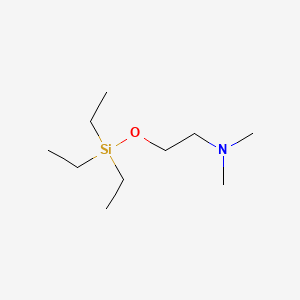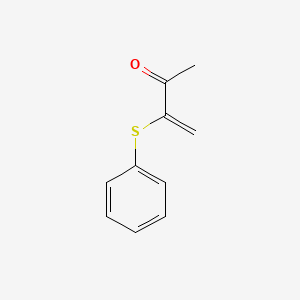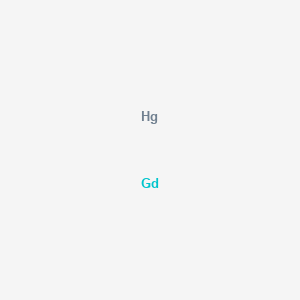![molecular formula C14H16O6 B14713358 2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione CAS No. 21559-99-9](/img/structure/B14713358.png)
2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[75002,804,1205,11]tetradecane-7,14-dione is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the tetramethyl and tetraoxa groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and advanced catalytic systems can be employed to achieve high throughput and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking provide insights into its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10,14-Tetramethyl-2-hexadecene: Shares structural similarities but differs in its functional groups and reactivity.
2,6,10-Trimethyltetradecane: Another related compound with distinct chemical properties.
Uniqueness
2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione stands out due to its unique pentacyclic structure and the presence of multiple oxygen atoms, which confer specific reactivity and stability.
Eigenschaften
CAS-Nummer |
21559-99-9 |
|---|---|
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
2,4,9,11-tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione |
InChI |
InChI=1S/C14H16O6/c1-11-5-7(15)17-9-13(3,19-11)10-14(9,4)20-12(5,2)6(11)8(16)18-10/h5-6,9-10H,1-4H3 |
InChI-Schlüssel |
OUSIIGCGPFUYRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3C(=O)OC4C(O1)(C5C4(OC3(C2C(=O)O5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




